6-[2-(4-Benzylpiperazin-1-yl)pyrimidin-4-yl]-2-ethyl-7-methyl[1,2,4]triazolo[1,5-a]pyrimidine
Description
6-[2-(4-Benzylpiperazin-1-yl)pyrimidin-4-yl]-2-ethyl-7-methyl[1,2,4]triazolo[1,5-a]pyrimidine is a triazolopyrimidine derivative characterized by a bicyclic core structure. The [1,2,4]triazolo[1,5-a]pyrimidine scaffold is a pharmacophore of significant interest in medicinal chemistry due to its versatility in targeting enzymes and receptors implicated in diseases such as cancer and tuberculosis. Key structural features of this compound include:
- Position 2: An ethyl group, which may enhance lipophilicity and influence binding pocket interactions.
- Position 6: A pyrimidin-4-yl moiety substituted with a 4-benzylpiperazine group. The benzylpiperazine moiety is known to modulate pharmacokinetic properties and receptor selectivity.
- Position 7: A methyl group, which contributes to steric and electronic effects on the scaffold.
This compound’s design leverages substitutions at critical positions to optimize selectivity for tumor-associated carbonic anhydrase isoforms (hCA IX/XII), as suggested by studies on analogous triazolopyrimidines.
Properties
IUPAC Name |
6-[2-(4-benzylpiperazin-1-yl)pyrimidin-4-yl]-2-ethyl-7-methyl-[1,2,4]triazolo[1,5-a]pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N8/c1-3-21-27-23-25-15-19(17(2)31(23)28-21)20-9-10-24-22(26-20)30-13-11-29(12-14-30)16-18-7-5-4-6-8-18/h4-10,15H,3,11-14,16H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VLPORKDZGPBVOJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN2C(=C(C=NC2=N1)C3=NC(=NC=C3)N4CCN(CC4)CC5=CC=CC=C5)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N8 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-[2-(4-Benzylpiperazin-1-yl)pyrimidin-4-yl]-2-ethyl-7-methyl[1,2,4]triazolo[1,5-a]pyrimidine typically involves multi-step reactions. One common method involves the annulation of a pyrimidine moiety to a triazole ring or vice versa . The process often starts with the preparation of intermediate compounds, such as 2-(4-benzylpiperazin-1-yl)pyrimidine derivatives, which are then subjected to further reactions to form the final product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
6-[2-(4-Benzylpiperazin-1-yl)pyrimidin-4-yl]-2-ethyl-7-methyl[1,2,4]triazolo[1,5-a]pyrimidine can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide
Reducing agents: Sodium borohydride, lithium aluminum hydride
Nucleophiles: Halogens, amines
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may produce various substituted analogs of the compound .
Scientific Research Applications
6-[2-(4-Benzylpiperazin-1-yl)pyrimidin-4-yl]-2-ethyl-7-methyl[1,2,4]triazolo[1,5-a]pyrimidine has several scientific research applications, including:
Medicinal Chemistry: This compound is studied for its potential as a therapeutic agent, particularly in the treatment of neurological disorders and cancer.
Biology: It is used in biological assays to study its effects on cellular pathways and molecular targets.
Pharmacology: The compound is investigated for its pharmacokinetic properties and potential as a drug candidate.
Industry: It may be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-[2-(4-Benzylpiperazin-1-yl)pyrimidin-4-yl]-2-ethyl-7-methyl[1,2,4]triazolo[1,5-a]pyrimidine involves its interaction with specific molecular targets and pathways. It is known to bind to certain receptors and enzymes, modulating their activity and leading to various biological effects. For example, it may act as an inhibitor of specific kinases or as an agonist of certain receptors .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes structural and functional differences between the target compound and related triazolopyrimidine derivatives:
Key Observations:
Substitution at Position 2: Ethyl (target compound) vs. methylsulfanyl () or benzhydrylpiperazine (). Sulfur-containing groups (e.g., methylsulfanyl) may enhance metabolic stability but risk oxidation.
Substitution at Position 6 :
- The pyrimidin-4-yl + benzylpiperazine group in the target compound is unique. Most analogs feature aryl (e.g., phenyl, fluorophenyl) or alkyl groups here. The benzylpiperazine moiety may confer selectivity for amine-binding receptors or enzymes like hCA isoforms.
Substitution at Position 7 :
- Methyl (target) vs. oxo (), amine (), or hydroxyl (). Methyl groups are electron-donating and sterically compact, favoring hydrophobic interactions. Oxo or amine groups introduce hydrogen-bonding capacity, which can alter target engagement.
Biological Activity :
- Anti-tubercular activity in highlights the role of 7-amine substituents.
- Metal coordination in underscores the utility of oxo groups in materials science.
- The target compound’s benzylpiperazine and ethyl/methyl groups suggest a focus on enzyme inhibition (e.g., hCA IX/XII) rather than receptor antagonism.
Synthetic Methods: Ionic liquids (BMIM-PF6 in ) and NMP-mediated nucleophilic substitution () are common strategies.
Research Findings and Implications
- Selectivity : The benzylpiperazine-pyrimidine group in the target compound may enhance selectivity for hCA isoforms over off-target enzymes, as triazolopyrimidines with bulkier substituents (e.g., benzhydrylpiperazine in ) are often associated with CNS targets.
- Pharmacokinetics : Ethyl and methyl groups at positions 2 and 7 likely improve oral bioavailability compared to polar substituents (e.g., oxo or hydroxyl).
- Structural Insights : Crystallographic data from SHELX-refined analogs () suggest that substitution patterns influence molecular packing and stability.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
